Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Catalog No.
S715541
CAS No.
143979-15-1
M.F
C22H40N2O4
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amin...

CAS Number

143979-15-1

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1

InChI Key

VMCGMPITVQIMGK-ZLTKDMPESA-N

SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Synonyms

143979-15-1;Dicyclohexylamine(S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate;Boc-L-2-allylglycinedicyclohexylaminesalt;BOC-L-ALLYLGLYCINEDCHA;(2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoicacid;dicha;C22H40N2O4;Boc-Gly(allyl)-OHCHA;AC1MBSJ4;Boc-D-Allylglycine-DCHA;Boc-L-Allylglycine-DCHA;KSC914C5J;09809_FLUKA;CTK8B4154;MolPort-001-758-713;ANW-44108;CB-762;MFCD01321013;AKOS015948714;AN-8489;OR14670;RTR-005599;AK-77725;AM016290;Boc-allyl-Gly-OHdicyclohexylammoniumsalt

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound with the molecular formula C22H40N2O4 and a molecular weight of approximately 396.56 g/mol. This compound features a dicyclohexylamine moiety attached to a pent-4-enoate group that is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during reactions. The compound is characterized by its high solubility and moderate bioavailability, making it of interest in various chemical and pharmaceutical applications .

Information on the safety hazards of DCTA is not currently available. However, dicyclohexylamine, a component of DCTA, may have irritant properties []. As with any unknown compound, it is advisable to handle DCTA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following general laboratory safety protocols.

Typical of amino acids and esters:

  • Deprotection Reaction: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine, which can then participate in further reactions.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which may be useful in synthesizing various derivatives.
  • Nucleophilic Substitution: The pent-4-enoate moiety allows for nucleophilic attack at the double bond, facilitating further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the following steps:

  • Formation of the Boc-Protected Amino Acid: The initial step involves protecting the amino group of an allylglycine derivative with a tert-butoxycarbonyl group.
  • Alkene Formation: A suitable alkene precursor is reacted under conditions that promote the formation of the pent-4-enoate structure.
  • Amine Coupling: Dicyclohexylamine is introduced to form the final product through an amide bond formation.

This multi-step synthesis allows for the introduction of specific functional groups while maintaining control over stereochemistry .

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Chemical Research: Used in organic synthesis for developing novel compounds with potential therapeutic effects.
  • Material Science: Investigated for use in creating polymers or materials that require specific amine functionalities.

The compound's unique structure provides avenues for innovation in drug design and material applications.

Interaction studies involving Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate focus on its binding affinity and inhibitory effects on various biological targets. Preliminary data suggest that it may interact with certain cytochrome P450 enzymes, notably CYP2C19, indicating potential implications for drug metabolism and interactions . Further studies are necessary to elucidate its full interaction profile.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate shares structural similarities with several other compounds, including:

Compound NameCAS NumberSimilarity
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate67861-96-50.96
Dicyclohexylamine (S)-2-amino-pentanoate21947-32-00.96
2-(Tert-butoxycarbonylamino)-4-methylpentanoic acid15098-69-80.96
2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoic acid156047-41-50.95

These compounds exhibit variations primarily in their side chains or functional groups, influencing their biological activity and reactivity profiles. The uniqueness of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate lies in its specific combination of a dicyclohexylamine base structure with a pentene ester functionality, distinguishing it from others in terms of potential applications and reactivity .

Dates

Modify: 2023-08-15

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